molecular formula C16H17N5O2S B6457285 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549043-57-2

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6457285
CAS No.: 2549043-57-2
M. Wt: 343.4 g/mol
InChI Key: RESDVUAFSDHTFH-UHFFFAOYSA-N
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Description

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a pyrimidine ring, making it a unique and multifunctional molecule.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzothiazole derivative with piperazine under reflux conditions.

    Attachment of the Pyrimidine Ring: The final step involves the introduction of the pyrimidine ring. This can be done by reacting the piperazine-benzothiazole intermediate with 5-methylpyrimidine-2-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, and time) to maximize yield.

    Purification: Employing techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine and pyrimidine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the piperazine and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione has shown promise in various assays. It is investigated for its potential antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its multifunctional nature allows for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: A simpler derivative without the pyrimidine ring.

    5-Methylpyrimidin-2-yl derivatives: Compounds with similar pyrimidine structures but different substituents.

    Benzothiazole derivatives: A broad class of compounds with various substituents on the benzothiazole ring.

Uniqueness

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of three distinct functional groups: benzothiazole, piperazine, and pyrimidine. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-12-10-17-16(18-11-12)21-8-6-20(7-9-21)15-13-4-2-3-5-14(13)24(22,23)19-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESDVUAFSDHTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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